长春碱

描述

What is Vinblastine?

Vinblastine is an alkaloid that reduces the activity of microtubules in cells.

The background of Vinblastine

Vinblastine was discovered in 1958. An instance of a natural herbal remedy refined into traditional medicine, Vinblastine, originated from Madagascar periwinkle. It is listed on the WHO's List of Essential Medicines.

Pharmacology of Vinblastine

Vinblastine is a vinca alkaloid and a chemical analog of vincristine. It binds tubulin, thereby inhibiting the assembly of microtubules. Vinblastine treatment causes M phase-specific cell cycle arrest by disrupting microtubule assembly and proper formation of the mitotic spindle and the kinetochore, which is necessary for the separation of chromosomes during anaphase of mitosis. Toxicities include bone marrow suppression (which is dose-limiting), gastrointestinal toxicity, potent vesicant (blister-forming) activity, and extravasation injury (which forms deep ulcers). Vinblastine para crystals may be composed of tightly packed unpolymerized tubulin or microtubules.

Biological activity of Vinblastine

Vinblastine has been proven effective against hyperproliferative illnesses, including digestive disorders and brain function issues. Vinblastine binds with the polymerase chain reaction (PCR) enzyme through the phosphorylation of c-jun and blocks DNA synthesis. Vinblastine also blocks the activity of enzymes involved in energy metabolism, as well as other natural substances such as systems models and toxicological research. It has been demonstrated to possess antiviral properties for human herpesvirus type 1. (HHV-1).

This agent can affect amino acid, cyclic AMP, and glutathione metabolism, calmodulin-dependent Catransport activation of ATPase; cell metabolism; and nucleic acid and lipids biosynthesis.

Mechanism of action of Vinblastine

Vinblastine binds tubulin to it, blocks microtubule growth, causes disruption in the mitotic spindle, and stops tumor cells from cells in the M-phase of their cycle.

Microtubule-disruptive drugs like Vinblastine, colcemid and nocodazole have been reported to act by two mechanisms. At deficient concentrations, they suppress microtubule dynamics, and at higher concentrations, they reduce microtubule polymer mass. Recent studies suggest that they also create microtubule fragments by activating microtubule detachment at minus-ends from their centers of organizing. Studies on dose-response correlations also suggest increased microtubule dissociation from spindle poles is most associated with the cytotoxic effect.

Uses of Vinblastine

Vinblastine is a treatment for certain kinds of cancer like Hodgkin's lymphoma, acute leukemia, Kaposi sarcoma, malignant Ovarian cancer, melanoma, and testicular cancer.

科学研究应用

抗肿瘤治疗

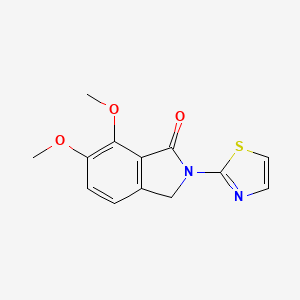

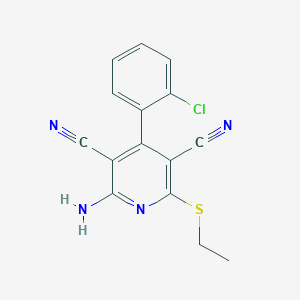

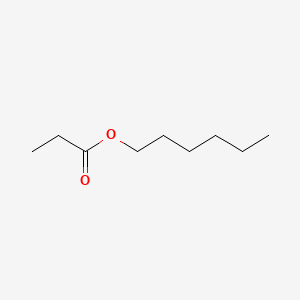

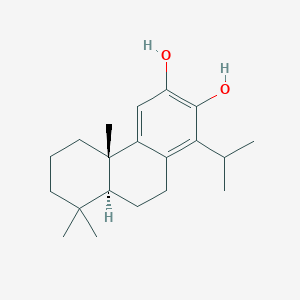

长春碱在抗肿瘤治疗中得到广泛应用 {svg_1}. 它已被用于合成新的抗肿瘤药物衍生物,以获得具有改进治疗性能的新化合物 {svg_2}.

各种癌症的治疗

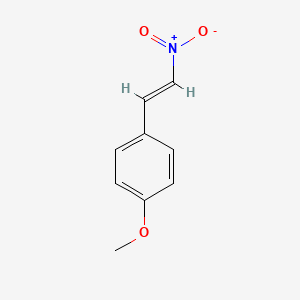

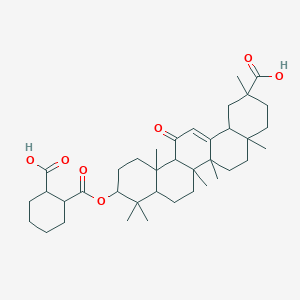

长春碱对各种类型的癌症具有强大的抑制作用,包括单卵双胞胎白血病、乳腺癌、肝癌、卵巢癌、头颈癌、睾丸癌、实体肉瘤和恶性黑色素瘤 {svg_3}.

霍奇金淋巴瘤和非霍奇金淋巴瘤

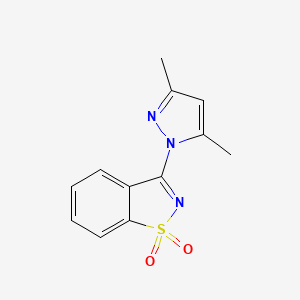

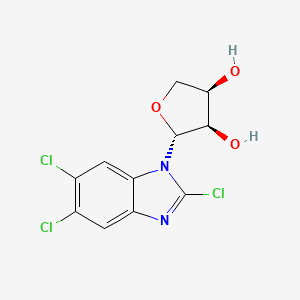

长春碱用于治疗霍奇金淋巴瘤和非霍奇金淋巴瘤 {svg_4}. 它还用于治疗蕈样肉芽肿,这是一种皮肤淋巴瘤 {svg_5}.

神经母细胞瘤治疗

长春碱用于治疗神经母细胞瘤,这是一种通常始于肾上腺的癌症 {svg_6}.

卡波西肉瘤的治疗

卡波西肉瘤是一种癌症,可以在皮肤、淋巴结或其他器官中形成肿块,可以用长春碱治疗 {svg_7}.

组织细胞增生症的治疗

组织细胞增生症是一种罕见疾病,涉及称为组织细胞的白细胞过度生产,可以用长春碱治疗 {svg_8}.

长春碱结构的修饰

长春碱的结构已被修饰,以产生更具选择性、更有效或毒性更小的衍生物 {svg_9}. 这导致了许多新的抗肿瘤药物 {svg_10}.

绒毛膜癌的治疗

作用机制

Target of Action

Vinblastine primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . Vinblastine also targets tumor-associated macrophages (TAMs) , influencing their polarization state .

Mode of Action

Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at the metaphase, causing mitotic arrest or cell death . In the context of TAMs, vinblastine can reset these macrophages from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype .

Biochemical Pathways

Vinblastine affects the microtubule dynamics , disrupting the formation of spindle fibers, which are responsible for the alignment and separation of chromosomes during cell division . This disruption leads to mitotic arrest and ultimately, cell death . In TAMs, vinblastine induces the activation of the NF-κB-Cyba axis to generate reactive oxygen species, thus polarizing TAMs to the M1 phenotype .

Pharmacokinetics

The pharmacokinetics of vinblastine is primarily driven by ABCB1-mediated efflux and CYP3A4 metabolism , creating potential for drug-drug interaction . The data were consistent with a three-compartment open model system with the following values: α phase: t 1/2 = 3.90 ± 1.46 min; Vc = 16.8 ± 7.1 liters. β phase: t 1/2 = 53.0 ± 13.0 min; V β = 79.0 ± 52.0 liters; γ phase: t 1/2 = 1173.0 ± 65.0 min; V γ = 1656.0 ± 717.0 liters .

Result of Action

The result of vinblastine’s action at the molecular level is the disruption of microtubule dynamics , leading to mitotic arrest and cell death . At the cellular level, vinblastine causes a shift in the polarization of TAMs from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype, promoting an antitumor immune response .

Action Environment

The action, efficacy, and stability of vinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of vinblastine due to potential drug-drug interactions . Additionally, the tumor microenvironment can influence the action of vinblastine, particularly its ability to reset TAMs from the M2 phenotype to the M1 phenotype .

安全和危害

Vinblastine is an extremely toxic drug with a low therapeutic index, and therapeutic doses are likely to cause toxicity . Adverse effects of vinblastine include hair loss, loss of white blood cells and blood platelets, gastrointestinal problems, high blood pressure, excessive sweating, depression, muscle cramps, vertigo, and headaches .

未来方向

The low yield of vinblastine from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches. One such approach is genetically reprogramming yeast to produce the alkaloids vindoline and catharanthine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

生化分析

Biochemical Properties

Vinblastine plays a crucial role in biochemical reactions by interacting with microtubular proteins of the mitotic spindle. It binds to tubulin, a protein that is essential for the formation of microtubules, thereby inhibiting their polymerization and inducing depolymerization of formed tubules . This interaction leads to mitotic arrest and cell death. Additionally, vinblastine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound also exhibits immunosuppressive activity .

Cellular Effects

Vinblastine exerts significant effects on various types of cells and cellular processes. It primarily affects rapidly dividing cells, such as cancer cells, by inhibiting their ability to divide and proliferate . Vinblastine disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptosis . It also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with microtubule dynamics . The compound’s impact on microtubules affects intracellular transport, cell shape, and motility, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of vinblastine involves its binding to tubulin, which inhibits microtubule formation and disrupts the mitotic spindle . This disruption prevents the proper separation of chromosomes during cell division, leading to mitotic arrest at metaphase and subsequent cell death . Vinblastine also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound’s interaction with microtubules and its ability to induce depolymerization are key to its antineoplastic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinblastine change over time. The compound is known to be stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that vinblastine can cause persistent changes in cellular function, including alterations in cell cycle progression and induction of apoptosis . In vitro and in vivo studies have demonstrated that vinblastine’s antitumor effects are sustained over time, with continued inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of vinblastine vary with different dosages in animal models. At lower doses, vinblastine effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can cause dose-limiting toxicities, such as myelosuppression and neurotoxicity . Studies have shown that vinblastine’s therapeutic index is narrow, and careful dose optimization is required to balance efficacy and toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not significantly enhance antitumor activity but increases adverse effects .

Metabolic Pathways

Vinblastine is primarily metabolized by hepatic cytochrome P450 3A isoenzymes . The compound undergoes extensive hepatic metabolism, resulting in the formation of active and inactive metabolites . The primary metabolic pathway involves the conversion of vinblastine to desacetylvinblastine, which retains antineoplastic activity . The metabolism of vinblastine can be influenced by factors such as hepatic dysfunction and concomitant use of potent inhibitors of cytochrome P450 3A isoenzymes .

Transport and Distribution

Vinblastine is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to tissue and formed peripheral blood elements . It is primarily transported via the bloodstream and distributed to various tissues, including tumors . Vinblastine’s distribution is influenced by factors such as plasma protein binding and tissue-specific binding . The compound’s transport is mediated by ABCB1 efflux transporters, which play a role in its pharmacokinetics and potential drug-drug interactions .

Subcellular Localization

Vinblastine’s subcellular localization is primarily within the cytoplasm, where it interacts with microtubules . The compound’s binding to tubulin and its effects on microtubule dynamics are critical for its antineoplastic activity . Vinblastine’s localization to the mitotic spindle and its ability to induce depolymerization are essential for its mechanism of action . Additionally, vinblastine’s effects on intracellular transport and cell shape are mediated by its interaction with microtubules .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vinblastine involves several steps of organic synthesis, including condensation, reduction, and oxidation reactions.", "Starting Materials": [ "Catharanthine", "Vindoline", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Methanol", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "Condensation of catharanthine and vindoline in the presence of acetic anhydride to form vinblastine precursor", "Reduction of the precursor with sodium borohydride in methanol to form leurosine", "Oxidation of leurosine with potassium permanganate in ethanol to form desacetylvinblastine", "Reduction of desacetylvinblastine with sodium borohydride in methanol to form vinblastine" ] } | |

CAS 编号 |

865-21-4 |

分子式 |

C46H58N4O9 |

分子量 |

811.0 g/mol |

IUPAC 名称 |

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1 |

InChI 键 |

JXLYSJRDGCGARV-JQQWJEIDSA-N |

手性 SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

规范 SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

颜色/形态 |

Solvated needles from methanol |

熔点 |

211-216 °C |

| 865-21-4 | |

物理描述 |

Solid |

保质期 |

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/ |

溶解度 |

Negligible ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/ Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform |

同义词 |

cellblastin Lemblastine Sulfate, Vinblastine Velban Velbe Vinblastin Hexal Vinblastina Lilly Vinblastine Vinblastine Sulfate Vinblastinsulfat-Gry Vincaleukoblastine |

蒸汽压力 |

1.03X10-27 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vinblastine is a microtubule inhibitor that exerts its anticancer effects primarily by binding to tubulin, a protein crucial for microtubule formation [, , , , , , , , ]. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, vinblastine leads to mitotic arrest, ultimately resulting in cell death.

A: While all Vinca alkaloids target microtubules, vinflunine and vinorelbine, newer members of this class, exhibit distinct effects on microtubule dynamics compared to vinblastine []. Unlike vinblastine, these newer agents do not increase the time microtubules spend in an attenuated state. They also have a less pronounced inhibitory effect on microtubule treadmilling compared to vinblastine. These differences might contribute to the unique efficacy and toxicity profiles of these drugs.

A: Research suggests that vinblastine might influence the interaction between calmodulin, a calcium-binding protein, and stable tubule only polypeptide (STOP), a microtubule-associated protein []. This interaction is involved in regulating microtubule dynamics, and its disruption by vinblastine could further contribute to the drug's antimitotic activity.

A: Studies in rats demonstrate that vinblastine can inhibit ferritin clearance from circulation and stimulate the release of endogenous ferritin into the serum and bile []. This effect suggests a potential interaction with iron metabolism, although the exact mechanisms remain unclear.

ANone: The molecular formula of vinblastine is C46H58N4O9, and its molecular weight is 811.0 g/mol.

A: Modifying vinblastine's structure can significantly impact its activity and potency. For example, creating C20' urea and thiourea derivatives of vinblastine led to some derivatives exhibiting up to 10-fold greater potency than vinblastine itself []. This finding highlights the potential for developing more effective vinblastine analogs through structural modifications.

A: While specific details on vinblastine's ADME profile are not provided in the research papers, one study mentions that vinblastine can be detected in the urine of dogs undergoing chemotherapy []. This finding suggests that renal excretion might be one of the elimination pathways for vinblastine.

A: Studies demonstrate that flubendazole, an antihelmintic drug with microtubule-inhibiting properties, displays synergistic effects when combined with vinblastine in preclinical models of leukemia []. This combination therapy resulted in enhanced tumor growth delay compared to either drug alone, suggesting potential benefits for treating these hematologic malignancies.

A: Clinical trials investigating weekly vinblastine administration in children with recurrent or refractory low-grade gliomas demonstrated sustained responses with manageable toxicity [, ]. This finding suggests vinblastine could be a valuable treatment option for this patient population.

A: Research using a naturally-occurring canine model of invasive urothelial carcinoma indicated that combining vinblastine with piroxicam, a non-selective cyclooxygenase inhibitor, significantly improved remission rates and progression-free survival compared to vinblastine alone []. This study highlights the potential of combination therapies in enhancing vinblastine's efficacy.

A: Overexpression of P-glycoprotein, a transmembrane protein that pumps drugs out of cells, is one mechanism of resistance to vinblastine and other drugs [, , , ]. This overexpression can limit the intracellular accumulation of vinblastine, thereby reducing its efficacy.

A: Studies using renal cell carcinoma cell lines revealed that exposure to vinblastine can alter the expression of beta 1 integrins, specifically VLA-2, which are involved in cell adhesion and migration []. This finding suggests that vinblastine might influence the metastatic potential of tumor cells.

A: Research exploring the use of vinblastine-loaded platelets (VLP) for treating platelet-phagocytizing tumors shows that VLPs could potentially deliver vinblastine specifically to tumor sites, as evidenced by higher drug levels in tumor-infiltrated bone marrow compared to peripheral blood [].

A: Research suggests that a single nucleotide polymorphism (SNP) in the promoter region of the CEP72 gene (TT allele at rs924607) is associated with an increased risk of vincristine-induced peripheral neuropathy []. This finding could potentially guide personalized chemotherapy approaches by identifying patients at higher risk of developing this side effect.

A: Radioimmunoassay is one method mentioned in the research papers for measuring vinblastine concentrations in biological samples []. Additionaly, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying vinblastine and other chemotherapeutic drugs in biological matrices, such as urine [].

A: Yes, matrix-assisted laser desorption/ionization-ion mobility separation-mass spectrometry imaging (MALDI-IMS-MS) has been successfully employed to visualize the distribution of vinblastine in whole-body tissue sections []. This technique allows for the detection and localization of both the parent drug and its metabolites, providing valuable insights into drug distribution and pharmacokinetics.

A: Studies evaluating the biodegradability of vinblastine, vincristine, and vindesine using the closed bottle test (CBT) and Zahn-Wellens test (ZWT) indicated that these compounds exhibit low biodegradability in aquatic environments []. This finding highlights potential concerns regarding the persistence of these drugs in the environment and their possible ecological impact.

A: Yes, vinblastine is a known substrate of P-glycoprotein (P-gp), a transmembrane efflux transporter responsible for pumping drugs out of cells [, , , ]. This interaction can lead to reduced intracellular drug accumulation and contribute to drug resistance.

A: Yes, several compounds have been identified that can modulate vinblastine's interaction with P-glycoprotein. For example, staurosporine derivatives, particularly NA-382, have shown the ability to enhance vinblastine accumulation in adriamycin-resistant P388 (P388/ADR) cells by inhibiting P-gp activity []. Similarly, the isoquinolinesulfonamide compound H-87 has been shown to reverse vinblastine resistance in rat ascites hepatoma AH66 cells by inhibiting the binding of vinblastine to P-gp [].

A: Flubendazole, an antihelmintic drug, has emerged as a potential alternative to vinblastine in treating leukemia and myeloma []. It inhibits tubulin polymerization through a distinct mechanism and shows efficacy even in vinblastine-resistant cells. Moreover, flubendazole displays synergistic effects when combined with vinblastine in preclinical models, suggesting its potential as both an alternative and a synergistic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)